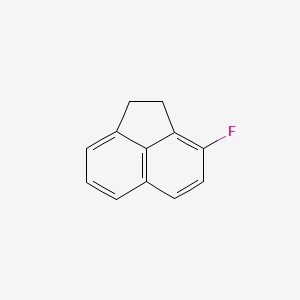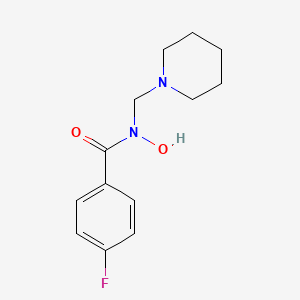
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is often used in various industrial and scientific applications due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene typically involves the fluorination of decahydronaphthalene derivatives. The process often requires the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of fluorinated alcohols or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution reactions may yield fluorinated aromatic compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its unique properties, such as hydrophobicity and chemical inertness. These properties enable it to interact with specific biological molecules, potentially altering their function or stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorodecalin: Another highly fluorinated compound with similar properties, used in similar applications.
Perfluoromethyldecalin: A related compound with a slightly different fluorination pattern, offering unique properties and applications.
Perfluoronaphthalene: A structurally related compound with a different fluorination pattern, used in various industrial and scientific applications.
Uniqueness
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific arrangement of fluorine atoms make it particularly useful in applications requiring chemical resistance, thermal stability, and inertness.
Propriétés
Numéro CAS |
306-95-6 |
|---|---|
Formule moléculaire |
C11F20 |
Poids moléculaire |
512.08 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31 |
Clé InChI |
DVPQLHWKBCBNDB-UHFFFAOYSA-N |
SMILES canonique |
C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)

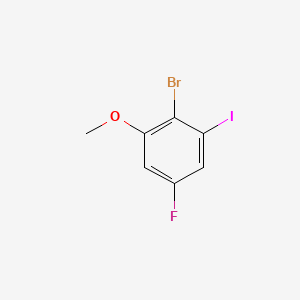
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
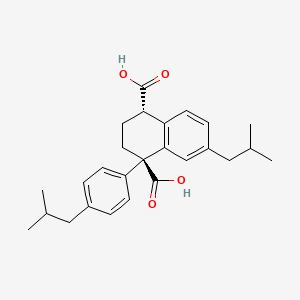
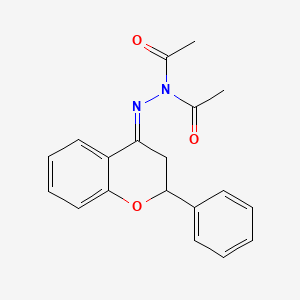
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
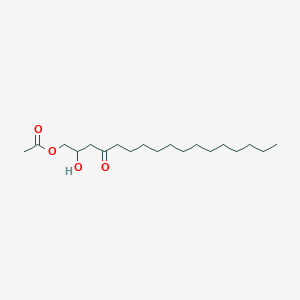
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
